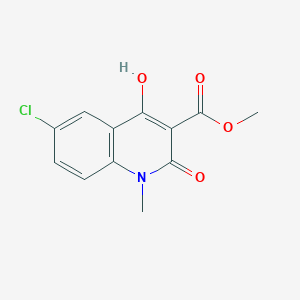

Methyl 6-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-14-8-4-3-6(13)5-7(8)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUSXAVKXJEZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716424 | |

| Record name | Methyl 6-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909911-74-6 | |

| Record name | Methyl 6-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of quinoline compounds exhibit notable antimicrobial activity. Methyl 6-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has been investigated for its efficacy against a range of bacterial strains. A study demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Material Science

Polymer Additives

This compound can serve as an additive in polymer formulations to enhance thermal stability and UV resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties while maintaining transparency, which is crucial for applications in coatings and packaging materials .

Fluorescent Dyes

this compound exhibits fluorescence properties that can be harnessed in the development of fluorescent dyes for biological imaging. Studies suggest that modifications to its structure can lead to enhanced fluorescence intensity and stability under physiological conditions .

Agricultural Chemistry

Pesticide Development

The compound has shown promise as a basis for developing new pesticide formulations. Its biological activity against certain pests indicates potential use as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides . Field trials have demonstrated effective pest control with minimal impact on non-target species.

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Similarity Scores

The compound’s closest analogues (Table 1) differ in substituent positions and functional groups, as highlighted by similarity scores derived from structural databases:

Key Observations :

- Chlorine Position : The 6-chloro substituent in the target compound vs. 5-chloro in [637027-41-9] affects electronic effects and steric interactions. For example, 6-Cl may enhance HBV inhibition by optimizing binding to viral capsid proteins .

- N1 Substituent : Methyl at N1 (target) vs. phenyl ([770711-44-9]) alters steric bulk and π-stacking interactions in crystal packing .

Physicochemical Properties

- Melting Point : The target compound’s m.p. is predicted to align with its ethyl analogue (138–139°C) . Chlorine position (5- vs. 6-) may raise m.p. due to enhanced crystal packing .

- Solubility : The methyl ester group improves aqueous solubility compared to phenyl-substituted analogues .

- Hydrogen Bonding : Intramolecular O1-H···O stabilizes planar conformation in the target compound, whereas N-methylation in analogues disrupts this H-bond, increasing molecular flexibility .

Antiviral Activity (HBV Inhibition):

- Target Compound : IC₅₀ ~10 µM in HBV replication assays, attributed to optimal Cl and ester placement for capsid binding .

- 5-Chloro Isomer [637027-41-9] : Reduced activity (IC₅₀ >20 µM) due to suboptimal Cl positioning .

- Phenyl-Substituted Analogue : Enhanced lipophilicity improves membrane permeability but reduces target specificity .

Anticancer Activity:

- The target compound inhibits c-Myc/Max/DNA complex formation, a mechanism less pronounced in non-chlorinated analogues .

Crystallographic and Conformational Analysis

- Target Compound : Forms centrosymmetric dimers via C5-H···O1′ interactions (H···O 2.57 Å), stabilized by π-stacking (C···C 3.39 Å) .

- Methyl 5-Chloro Isomer: Altered Cl position disrupts dimerization, leading to monomeric crystal structures .

- Phenyl-Substituted Analogue: Bulkier phenyl groups induce non-planar conformations, reducing crystal symmetry .

Biological Activity

Methyl 6-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 909911-74-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C13H12ClN3O3

- Molecular Weight : 293.70568 g/mol

- CAS Number : 909911-74-6

The compound features a quinoline backbone, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinoline can have Minimum Inhibitory Concentrations (MICs) in the low micromolar range against various pathogens.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 0.23 - 0.70 | Methicillin-resistant Staphylococcus aureus |

| Compound 2 | 0.47 - 0.94 | Pseudomonas aeruginosa |

| Methyl 6-chloro... | TBD | TBD |

The specific antimicrobial activity of this compound has not been thoroughly characterized in available literature, but its structural similarities to other active compounds suggest potential efficacy against bacterial strains.

Anticancer Activity

The anticancer potential of similar quinoline derivatives has been documented extensively. For example, a study highlighted that certain derivatives demonstrated IC50 values as low as 1.2 µM against MCF-7 breast cancer cell lines, indicating strong anti-proliferative effects and the ability to induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Case Study 1: Synthesis and Evaluation of Quinoline Derivatives

A recent study synthesized various quinoline derivatives and evaluated their biological activities. Among these, a compound structurally related to methyl 6-chloro... exhibited significant cytotoxicity against cancer cell lines with an IC50 value of approximately 1.4 µM against Panc-1 cells. The mechanism involved apoptosis induction as evidenced by annexin V-FITC staining .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of quinoline derivatives, revealing that modifications at specific positions on the quinoline ring could enhance biological activity. For instance, introducing halogen substituents improved antimicrobial efficacy against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for Methyl 6-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate?

A typical synthesis involves condensation of substituted benzophenones (e.g., 2-amino-5-chlorophenyl derivatives) with malonate esters under thermal conditions. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of a catalytic base (e.g., piperidine) at 453 K yields the quinoline scaffold. Subsequent purification via silica-gel chromatography and recrystallization from ethyl acetate produces single crystals suitable for structural analysis . Modifications to substituents (e.g., methyl vs. ethyl esters) require adjusting stoichiometry and reaction time.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Bruker SMART CCD), and structures are refined using SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. C-bound H-atoms are typically placed in calculated positions using a riding model, while heteroatom-bound H-atoms (e.g., hydroxyl or amino groups) are refined freely . Visualization tools like ORTEP-3 aid in interpreting molecular geometry and thermal ellipsoids .

Q. What spectroscopic methods are employed for characterization?

Key techniques include:

- 1H/13C-NMR : To confirm substituent positions and assess purity.

- LC/MS : For molecular weight verification and detection of byproducts.

- IR spectroscopy : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, O-H at ~3200 cm⁻¹).

- Elemental analysis : To validate empirical formulas .

Advanced Research Questions

Q. How does regioselectivity influence methylation reactions in this quinoline scaffold?

Methylation with CH₃I exhibits competing O- vs. N-selectivity. Quantum chemical calculations reveal that the anion of the hydroxyl group has higher electron density at the oxygen atom, favoring O-methylation. However, steric hindrance from adjacent substituents (e.g., the 1-methyl group) can shift selectivity toward N-methylation. Product ratios are resolved using HPLC or column chromatography, with structures confirmed by SC-XRD .

Q. What role do hydrogen bonds play in stabilizing the crystal lattice?

Intramolecular O-H···O bonds (e.g., between the 4-hydroxy and carbonyl groups) enforce planar conformations, while intermolecular C-H···O and π-π stacking interactions organize molecules into dimers or chains. Graph set analysis (e.g., Etter’s formalism) classifies these patterns as D (donor) or R (ring) motifs, critical for predicting packing efficiency and solubility .

Q. How can computational methods predict biological activity?

Molecular docking simulations (e.g., using LigandScout) compare the compound’s geometry with viral targets like HBV capsid proteins (PDB: 5E0I). Key interactions include:

- Hydrogen bonding between the carbonyl group and Arg/K residues.

- Hydrophobic contacts with the chlorophenyl moiety. In vitro assays at 10 µM validate inhibition efficacy, with IC₅₀ values correlated to docking scores .

Q. How do structural modifications affect photophysical properties?

Substituting the 6-chloro group with electron-withdrawing moieties (e.g., nitro) red-shifts fluorescence emission due to extended conjugation. Conversely, bulky groups (e.g., phenyl) reduce quantum yields by increasing non-radiative decay. Time-resolved spectroscopy and TD-DFT calculations quantify these effects .

Data Contradiction Analysis

Q. How are discrepancies in reported crystal parameters resolved?

Discrepancies in unit cell dimensions (e.g., β angles in monoclinic systems) arise from temperature-dependent lattice distortions or twinning. Cross-validation using multiple datasets (e.g., CCDC entries) and Hirshfeld surface analysis identifies outliers. SHELXL’s TWIN/BASF commands refine twinned structures .

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic effects (e.g., keto-enol tautomerism) or slow conformational exchange (e.g., ester group rotation) cause peak splitting. Variable-temperature NMR or 2D-COSY experiments resolve these ambiguities .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.